4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide (HPOB) is a hydroxamic acid-based small molecule that acts as a selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to gene silencing. HPOB has emerged as a potential therapeutic agent for various diseases, including cancer [, , , ], neurodegenerative disorders [], inflammatory diseases [], and latent HIV-1 infection [].
HPOB consists of a hydroxamic acid moiety linked to a benzamide group through an ethylene bridge. A phenyl and a hydroxyethyl substituent are present on the nitrogen atom of the hydroxamic acid. The presence of multiple hydrogen bond donors and acceptors in its structure suggests potential for strong intermolecular interactions with target proteins. Structural analysis, including crystallographic data, can be found in [, ].
HPOB primarily acts as a selective inhibitor of HDAC6 [, ]. It exerts its inhibitory effect through chelation of the zinc ion present in the active site of HDAC6 [, ]. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails, ultimately affecting gene expression. This modulation of gene expression has been linked to various therapeutic effects in different disease models [, , , ]. For instance, HPOB induces cell cycle arrest and apoptosis in multiple myeloma cells [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6